4-Formyl-N-pyridin-3-ylmethyl-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Formyl-N-pyridin-3-ylmethyl-benzamide” is a chemical compound with the formula C14H12N2O2 . It is a compound of interest in the field of chemistry and may have various applications.

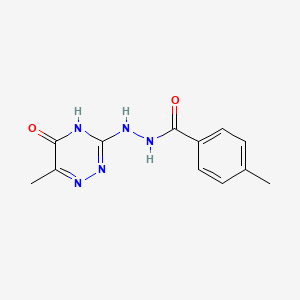

Molecular Structure Analysis

The molecular structure of “4-Formyl-N-pyridin-3-ylmethyl-benzamide” is characterized by a benzamide core with a formyl group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen of the amide .科学的研究の応用

Luminescent Properties and Stimuli-Responsive Behavior

Pyridyl substituted benzamides, including compounds structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," have been investigated for their luminescent properties and multi-stimuli-responsive behavior. These compounds exhibit aggregation-enhanced emission (AEE) and can form nano-aggregates in aqueous solutions. Their luminescent properties are influenced by the polarity of the solvents, showing potential for use in optical materials and sensors. The compounds also display mechanochromic properties, which change color in response to mechanical stimuli, indicating their potential in developing smart materials (Srivastava et al., 2017).

Anticancer Drug Development

Compounds structurally similar to "4-Formyl-N-pyridin-3-ylmethyl-benzamide" have been evaluated for their potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a histone deacetylase (HDAC) inhibitor showing selective inhibition of HDACs 1-3 and 11, which are involved in cancer cell proliferation and apoptosis. MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its promise as a therapeutic agent (Zhou et al., 2008).

Environmental Applications

The photocatalytic degradation of pyridine, a component of the structure of many pesticides, has been explored using TiO2. Studies show that pyridine derivatives, including those structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," are rapidly eliminated from water through photocatalysis. This process results in the mineralization of organic nitrogen into less harmful compounds, suggesting the potential application of these compounds in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).

Safety and Hazards

作用機序

Target of Action

A similar compound, n-{4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide, targets the angiopoietin-1 receptor .

Mode of Action

It’s worth noting that many compounds with similar structures interact with their targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures, such as tyk2 inhibitors, have been shown to inhibit the il-12 pathway, which plays a crucial role in immune response .

Result of Action

Similar compounds have been shown to have significant inhibitory effects on certain cellular pathways .

特性

IUPAC Name |

4-formyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-10-11-3-5-13(6-4-11)14(18)16-9-12-2-1-7-15-8-12/h1-8,10H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHRNCDKBZNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-N-pyridin-3-ylmethyl-benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)

![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)